c[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2
Description
c[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2 is a cyclic peptide analog derived from γ-melanocyte-stimulating hormone (γ-MSH). It functions as a selective agonist for the human melanocortin-3 receptor (hMC3R) and exhibits antagonist activity at the hMC5R . The compound features a cyclic structure stabilized by a lactam bridge between the N-terminal norleucine (Nle) and C-terminal glutamic acid (Glu), with key residues including D-Phe in position 3, which enhances receptor selectivity and metabolic stability. Its molecular weight is 844.4834 Da (calculated) and 844.4819 Da (observed), with EC50 values of 4.72 nM (hMC3R) and 7.38 nM (hMC5R) .
Properties
Molecular Formula |
C43H61N11O7 |
|---|---|
Molecular Weight |
844.0 g/mol |
IUPAC Name |
(2S,5S,8R,11S,14S,17S)-8-benzyl-2,5-dibutyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carboxamide |
InChI |
InChI=1S/C43H61N11O7/c1-3-5-16-31-38(57)51-32(17-6-4-2)39(58)53-34(23-26-13-8-7-9-14-26)41(60)52-33(19-12-22-47-43(45)46)40(59)54-35(24-27-25-48-29-18-11-10-15-28(27)29)42(61)50-30(37(44)56)20-21-36(55)49-31/h7-11,13-15,18,25,30-35,48H,3-6,12,16-17,19-24H2,1-2H3,(H2,44,56)(H,49,55)(H,50,61)(H,51,57)(H,52,60)(H,53,58)(H,54,59)(H4,45,46,47)/t30-,31-,32-,33-,34+,35-/m0/s1 |
InChI Key |
WGLOHHGRWPHJBM-MAVCTHMOSA-N |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CCCC |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to ensure consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
C[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2: undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, enhancing its stability.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues within the peptide can be substituted to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Protected amino acids and coupling reagents like HBTU or HATU.
Major Products
The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides, and substituted peptides with altered amino acid sequences .
Scientific Research Applications
C[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2: has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and receptor binding studies.
Medicine: Explored as a potential therapeutic agent for melanoma treatment due to its high affinity for MC1R.
Industry: Utilized in the development of diagnostic imaging agents for melanoma detection.
Mechanism of Action
The compound exerts its effects by binding to the melanocortin-1 receptor (MC1R) on melanoma cells. This binding activates the receptor, triggering a cascade of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. The incorporation of Norleucine and D-Phenylalanine enhances the peptide’s stability and binding affinity, making it a potent agonist for MC1R .
Comparison with Similar Compounds
Research Implications
- Therapeutic Potential: Compound 6’s hMC3R selectivity could be leveraged for obesity or metabolic disorder treatments, as MC3R regulates energy homeostasis .
- SAR Insights : Position 3 (D-Phe vs. D-Nal(2')) and lactam bridge composition are critical for tuning receptor specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
